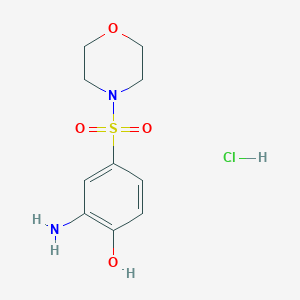

2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride

Description

2-Amino-4-(morpholine-4-sulfonyl)phenol hydrochloride is a synthetic organic compound characterized by a phenol core substituted with an amino group and a morpholine sulfonyl moiety. The morpholine ring contributes to its basicity and hydrogen-bonding capacity, while the sulfonyl group enhances polarity and solubility in aqueous environments. This compound is typically synthesized via sulfonylation reactions, where a chlorosulfonyl intermediate reacts with morpholine, followed by amination and subsequent hydrochloride salt formation . Its applications are hypothesized to include pharmaceutical intermediates or bioactive molecules due to structural similarities with sulfonamide-based drugs.

Properties

IUPAC Name |

2-amino-4-morpholin-4-ylsulfonylphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S.ClH/c11-9-7-8(1-2-10(9)13)17(14,15)12-3-5-16-6-4-12;/h1-2,7,13H,3-6,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHNOYBAPJNAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride typically involves the reaction of 2-amino-4-chlorophenol with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated products.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride exhibit significant antibacterial properties. A study evaluating various sulfonamide derivatives showed promising results against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In vitro studies have indicated that the compound exhibits minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These results suggest a strong potential for development as an antibacterial agent.

| Pathogen | MIC (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm |

| Staphylococcus epidermidis | 0.22 - 0.25 | Synergistic effects noted |

Antitumor Activity

The compound has also been evaluated for its anticancer properties. Research indicates that modifications in the phenolic structure can enhance cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In studies involving human cancer cell lines such as HT29 (colon cancer), the compound demonstrated significant growth inhibition with an IC50 value of less than 1.98 μg/mL.

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| HT29 (Colon Cancer) | < 1.98 | Induction of apoptosis |

| Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |

Mechanistic Studies

Mechanistic studies have suggested that the compound may act through multiple pathways, including the inhibition of specific enzymes involved in tumor progression and bacterial growth.

Enzyme Inhibition

Research has indicated that similar compounds can inhibit carbonic anhydrase IX, which is overexpressed in many tumors. The selectivity for this enzyme over others may enhance therapeutic efficacy while reducing side effects.

Mechanism of Action

The mechanism of action of 2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The phenol group can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride with structurally related compounds:

Physicochemical and Reactivity Differences

- Solubility: The morpholine sulfonyl group in the target compound enhances solubility in polar solvents (e.g., water, methanol) compared to 2-amino-5-methylphenol HCl, which lacks the sulfonyl group and is less polar .

- Acidity: The phenol group in the target compound (pKa ~10) is more acidic than the phenylamine group in 4-(morpholine-4-sulfonyl)-phenylamine (pKa ~5 for aromatic amines) .

- Bioactivity: The sulfonyl-morpholine motif is associated with improved membrane permeability and target binding in drug discovery, contrasting with the ester group in Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate HCl, which may undergo hydrolysis .

Biological Activity

2-Amino-4-(morpholine-4-sulfonyl)phenol hydrochloride, with the chemical formula CHNOS·HCl, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

- Molecular Weight : 256.73 g/mol

- CAS Number : 2287268-00-0

- Chemical Structure : The compound features a phenolic structure with a morpholine sulfonyl group, contributing to its biological properties.

Anticancer Properties

Research has indicated that 2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride exhibits notable anticancer activity. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The compound's mechanism primarily involves the induction of apoptosis and cell cycle arrest.

Case Study: MDA-MB-231 Cell Line

A study evaluating the compound's effects on the MDA-MB-231 cell line revealed that it significantly increased the percentage of annexin V-FITC-positive apoptotic cells by 22-fold compared to controls. This suggests a strong pro-apoptotic effect, indicating its potential as a therapeutic agent for triple-negative breast cancer (TNBC) .

Antimicrobial Activity

2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride has also been studied for its antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The compound exhibited significant inhibition of bacterial growth and biofilm formation.

Antibacterial Efficacy

| Bacterial Strain | Inhibition Percentage (%) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 80.69 | 50 |

| Klebsiella pneumoniae | 79.46 | 50 |

These results indicate that the compound may serve as a potential lead for developing new antibacterial agents .

The biological activity of 2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride can be attributed to its interaction with specific molecular targets:

- Inhibition of Carbonic Anhydrase : The compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. This inhibition can disrupt tumor growth and metastasis.

- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing their progression through the cell cycle.

- Apoptosis Induction : The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.

Pharmacokinetics and ADMET Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated favorable pharmacokinetic properties for this compound, suggesting good oral bioavailability and low toxicity profiles . These characteristics are essential for further development as a therapeutic agent.

Comparative Studies

Comparative studies with other sulfonamide derivatives have shown that 2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride possesses unique biological activities that differentiate it from related compounds. For instance, while other derivatives may exhibit similar antimicrobial properties, this compound's selectivity against certain cancer cell lines highlights its potential as a targeted therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of phenol derivatives followed by amination and hydrochloride salt formation. To optimize yields, use statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters such as temperature, stoichiometry, and solvent polarity. For example, reaction path search methods based on quantum chemical calculations can predict optimal conditions and reduce trial-and-error experimentation .

- Key Parameters Table :

| Factor | Range Tested | Impact on Yield |

|---|---|---|

| Temperature | 50–100°C | Nonlinear correlation |

| Solvent (polarity) | DMF vs. THF | Higher polarity favors sulfonylation |

| Molar ratio (amine:substrate) | 1:1 to 1:3 | Excess amine improves conversion |

Q. What analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer : Use a combination of HPLC (for purity assessment), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (for molecular weight validation). Cross-validate results with X-ray crystallography if single crystals are obtainable. For sulfonyl group confirmation, IR spectroscopy can detect S=O stretches near 1350–1150 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for sulfonylation steps?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and intermediate stability. Compare computed activation energies with experimental kinetic data. For example, ICReDD’s hybrid computational-experimental workflows can identify discrepancies between predicted and observed pathways, enabling mechanism refinement .

- Case Study : A 2024 study resolved conflicting reports on sulfonylation regioselectivity by revealing solvent-dependent stabilization of intermediates via DFT .

Q. What strategies mitigate batch-to-batch variability in hydrochloride salt crystallization?

- Methodological Answer : Implement process analytical technology (PAT) tools like in-situ Raman spectroscopy to monitor crystallization in real time. Control supersaturation via antisolvent addition rates and temperature gradients. Refer to CRDC subclass RDF2050108 for advanced process control frameworks .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Conduct meta-analysis of published datasets to identify confounding variables (e.g., cell line specificity, assay protocols). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). For receptor-binding studies, use isothermal titration calorimetry (ITC) to quantify binding constants independently .

Methodological Design & Validation

Q. Designing a study to assess the compound’s stability under varying pH conditions: What experimental variables must be controlled?

- Methodological Answer :

- Variables : pH (1–14), temperature (25–60°C), ionic strength.

- Analytics : Monitor degradation via UPLC-MS and quantify morpholine-sulfonyl bond cleavage products.

- Statistical Design : Use a central composite design to model stability as a function of pH and temperature .

Q. What validation protocols ensure reproducibility in scaled-up synthesis?

- Methodological Answer : Follow QbD (Quality by Design) principles:

Define critical quality attributes (CQAs): Purity >98%, residual solvent <0.1%.

Establish design space using scale-down models (e.g., microreactors).

Validate with three consecutive batches under ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.